molecular formula C21H18FN3O6 B2906894 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one CAS No. 714262-97-2

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one

Cat. No. B2906894
CAS RN: 714262-97-2
M. Wt: 427.388
InChI Key: YJAFFSJHVNKQRM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, a fluorophenyl group, a methoxy group, and a nitrochromenone group . Piperazine is a cyclic organic compound that is often used in the synthesis of various pharmaceuticals . The fluorophenyl group is a common motif in medicinal chemistry, known for its ability to modulate the biological activity of various compounds . Methoxy groups are often used in drug design to increase the lipophilicity of a compound, which can improve its pharmacokinetic properties . Nitrochromenones are a type of organic compound that contain a chromenone core with a nitro group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the fluorophenyl group, the methoxy group, and the nitrochromenone group . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the piperazine ring might undergo reactions typical of secondary amines, while the fluorophenyl group might participate in reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure . For example, the presence of the fluorophenyl group might increase the compound’s lipophilicity, which could affect its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Radiolabeling for Imaging

Research on compounds related to 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one has focused on their synthesis and potential applications in imaging. For instance, derivatives like [18F]GBR13119 have been synthesized for use as radiotracers aimed at the presynaptic dopamine uptake system, providing a tool for neurological studies and potentially aiding in the diagnosis of conditions like Parkinson's disease (Kilbourn & Haka, 1988).

Antibacterial Properties

Further exploration into the chemical structure has revealed antibacterial properties. Novel piperazine linked methylene-bis-coumarins, which share a structural resemblance to the compound , have shown significant inhibitory activity against human pathogenic bacterial strains. This suggests a potential avenue for the development of new antibacterial agents (Nagaraj, Srinivas, Naik, & Neelofer, 2019).

Labeling for 5-HT1A Receptor Agonists

The compound also shares similarities with other molecules used for labeling 5-HT1A receptor agonists, indicating its potential use in developing tools for understanding serotonin's role in the brain and psychiatric disorders (Lu et al., 2005).

Antiviral and Antimicrobial Activities

Research on urea and thiourea derivatives of piperazine, including those doped with Febuxostat, has shown promising antiviral and antimicrobial activities, suggesting that structurally related compounds might also possess these properties and could be explored for their therapeutic potential (Krishna Reddy et al., 2013).

Crystal Structure Analysis

Crystallographic analysis of related compounds has provided insights into their molecular structure, which is crucial for understanding their interaction with biological targets and for the rational design of new drugs (Deniz & Ibiş, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The potential future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications . Given the presence of the piperazine ring and the fluorophenyl group, which are common motifs in medicinal chemistry, this compound might have potential as a pharmaceutical agent .

properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O6/c1-30-18-12-16(25(28)29)10-13-11-17(21(27)31-19(13)18)20(26)24-8-6-23(7-9-24)15-4-2-14(22)3-5-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAFFSJHVNKQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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